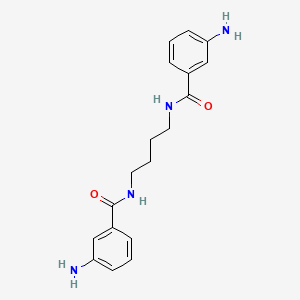

Benzamide, N,N'-1,4-butanediylbis[3-amino-

Description

Contextualization within the Landscape of Diamide (B1670390) Chemistry and Polyamines

The structure of N,N'-1,4-butanediylbis[3-amino-benzamide] positions it at the intersection of diamide chemistry and polyamine-related structures. Diamides, characterized by the presence of two amide functional groups, are integral to various fields. In polymer chemistry, diamides are the foundational monomers for the synthesis of polyamides, a class of robust polymers with widespread industrial applications, such as nylon. asm.org The synthesis of polyamides can be achieved through methods like the catalytic coupling of diols and diamines. researchgate.net In medicinal chemistry, the diamide linkage is a common feature in numerous therapeutic agents due to its structural stability and ability to form hydrogen bonds, which are crucial for molecular recognition at biological targets. researchgate.net

Simultaneously, the molecule evokes principles from polyamine chemistry. Polyamines are ubiquitous polycations, such as putrescine (1,4-diaminobutane), spermidine (B129725), and spermine (B22157), that play critical roles in a multitude of cellular processes. nih.gov The 1,4-butanediyl linker in the target molecule is the structural analog of putrescine. By incorporating polyamine-like structures into drug molecules, researchers can leverage polyamine transport systems for targeted cellular uptake and enhance affinity for nucleic acids. nih.gov Given that disruptions in polyamine metabolism are linked to diseases like cancer, synthetic polyamine analogs are actively investigated as potential therapeutic agents. nih.govnih.gov N,N'-1,4-butanediylbis[3-amino-benzamide] thus represents a hybrid structure, combining the stable, hydrogen-bonding capacity of a diamide with a polyamine-mimicking linker, suggesting a potential for unique biological interactions.

| Polyamine | Structure | Primary Biological Roles |

|---|---|---|

| Putrescine | H₂N-(CH₂)₄-NH₂ | Precursor for spermidine and spermine synthesis; involved in cell proliferation. nih.gov |

| Spermidine | H₂N-(CH₂)₃-NH-(CH₂)₄-NH₂ | Essential for cell growth, differentiation, and apoptosis. nih.gov |

| Spermine | H₂N-(CH₂)₃-NH-(CH₂)₄-NH-(CH₂)₃-NH₂ | Binds to DNA and RNA, modulating gene expression and protein synthesis. nih.gov |

Significance of Benzamide (B126) Scaffolds in Modern Organic Synthesis and Functional Molecules

The benzamide moiety is a privileged scaffold in chemistry, valued for its synthetic accessibility and the diverse functionalities it can impart. researchgate.net As a derivative of benzoic acid, benzamides are stable and can participate in a variety of chemical transformations, making them useful building blocks in organic synthesis. researchgate.net

In medicinal chemistry, the benzamide framework is present in a wide array of approved drugs with activities spanning antimicrobial, anticancer, anti-inflammatory, and antidiabetic applications. researchgate.netnanobioletters.com This versatility arises from the amide group's ability to act as a hydrogen bond donor and acceptor, while the attached phenyl ring can engage in hydrophobic and π-stacking interactions with biological receptors. researchgate.net Furthermore, the benzene (B151609) ring can be readily substituted to modulate the molecule's electronic properties, solubility, and steric profile, allowing for fine-tuning of its pharmacological activity. nih.gov For instance, the simple compound 3-aminobenzamide (B1265367) is a well-known inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair, making it a target in cancer therapy. nih.govwikipedia.org This established role of the aminobenzamide core provides a strong impetus for creating novel derivatives.

| Compound Name | Therapeutic Class | Significance of Benzamide Scaffold |

|---|---|---|

| Remoxipride | Antipsychotic | The benzamide group is crucial for its dopamine (B1211576) D2 receptor antagonism. |

| Entinostat (MS-275) | Anticancer (HDAC Inhibitor) | Features an aminobenzamide structure that interacts with the active site of histone deacetylases. nih.govresearchgate.net |

| Mosapride | Gastroprokinetic Agent | A substituted benzamide that acts as a serotonin (B10506) 5-HT4 receptor agonist. google.com |

| 3-Aminobenzamide | Research Chemical | A classical inhibitor of PARP enzymes, used extensively in biological research. nih.govwikipedia.org |

Role of Flexible Alkane Linkers (e.g., 1,4-Butanediyl) in Chemical Design

In the design of bifunctional molecules, where two active pharmacophores or functional units are connected, the linking element is a critical determinant of the final compound's properties and function. bldpharm.com Linkers can be broadly categorized as rigid or flexible. Flexible alkane linkers, such as the 1,4-butanediyl chain, are composed of sp³-hybridized carbons, allowing for free rotation around the single bonds. This conformational flexibility can be highly advantageous.

The primary role of a flexible linker is to allow the connected functional units to orient themselves optimally to interact with their respective binding sites, which can significantly enhance binding affinity and efficacy. nih.govnih.gov The length of the linker is a crucial parameter; it dictates the spatial distance that can be spanned between the two terminal moieties. bldpharm.com However, excessive flexibility can sometimes be a drawback, as it may lead to a significant entropic penalty upon binding, potentially reducing affinity. nih.govresearchgate.net Therefore, the choice of linker length and flexibility represents a key optimization challenge in molecular design. In polymer science, flexible linkers are used to connect rigid segments, influencing the mechanical properties of the resulting material, such as its elasticity and strength. chempoint.comaps.org

Current Research Gaps and the Academic Rationale for Investigating N,N'-1,4-Butanediylbis[3-amino-benzamide]

The academic rationale for synthesizing and studying N,N'-1,4-butanediylbis[3-amino-benzamide] stems from the strategic combination of the functional components discussed above. The molecule represents a symmetrical dimer of 3-aminobenzamide, a known PARP inhibitor. nih.gov The creation of dimeric ligands is a well-established strategy in drug discovery aimed at increasing binding affinity (avidity) by allowing the molecule to engage with two binding sites simultaneously. Investigating this specific dimer could reveal whether it exhibits enhanced or altered activity at PARP enzymes or other potential biological targets.

A significant research gap exists regarding the detailed characterization and functional evaluation of N,N'-1,4-butanediylbis[3-amino-benzamide]. While the synthesis of related bis-benzamide structures has been reported for various applications, this particular isomer remains largely unexplored in the scientific literature. mdpi.commdpi.com

Key research questions that justify its investigation include:

Synthesis and Characterization: Developing an efficient and scalable synthesis for the pure compound and fully characterizing its physicochemical properties.

Biological Activity: Screening the compound for inhibitory activity against key enzyme families, such as PARPs and histone deacetylases (HDACs), given the known activities of aminobenzamide scaffolds. nih.govnih.govnih.gov

Structure-Activity Relationship: Determining how the 1,4-butanediyl linker influences biological activity compared to the monomeric 3-aminobenzamide or dimers with different linker lengths and rigidities.

Materials Science Potential: Exploring its use as a monomer for the synthesis of novel polyamides. The presence of two primary amine groups on the phenyl rings, in addition to the diamide core, offers unique possibilities for polymerization and cross-linking reactions to create new materials with potentially interesting thermal and mechanical properties.

Structure

3D Structure

Properties

CAS No. |

618392-30-6 |

|---|---|

Molecular Formula |

C18H22N4O2 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

3-amino-N-[4-[(3-aminobenzoyl)amino]butyl]benzamide |

InChI |

InChI=1S/C18H22N4O2/c19-15-7-3-5-13(11-15)17(23)21-9-1-2-10-22-18(24)14-6-4-8-16(20)12-14/h3-8,11-12H,1-2,9-10,19-20H2,(H,21,23)(H,22,24) |

InChI Key |

CYXLWJFAWXXWGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCCCCNC(=O)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for N,n 1,4 Butanediylbis 3 Amino Benzamide and Its Precursors

Retrosynthetic Analysis of the Bis-Benzamide Core Structure

A retrosynthetic analysis of the target molecule, N,N'-1,4-butanediylbis[3-amino-benzamide], reveals two primary bond disconnections corresponding to the amide C-N bonds. This disconnection strategy points to two key precursor molecules: 1,4-diaminobutane (B46682) and a derivative of 3-aminobenzoic acid.

The most logical synthetic approach involves the formation of the amide bonds as the final key step or penultimate step. A common and effective strategy employs a precursor with a protected or latent amino group on the benzoyl moiety to avoid side reactions during amide bond formation. Therefore, a more refined retrosynthesis begins with the target molecule and disconnects the amide bonds to yield 1,4-diaminobutane and two equivalents of 3-aminobenzoic acid. However, to circumvent the reactivity of the amino group on the benzoic acid, a more practical forward synthesis would utilize 3-nitrobenzoic acid. The nitro group serves as a stable precursor to the amine, which can be introduced in the final step of the synthesis via reduction.

This leads to the key intermediate, N,N'-1,4-butanediylbis[3-nitrobenzamide]. This intermediate is then disconnected at the amide bonds to reveal 1,4-diaminobutane and 3-nitrobenzoyl chloride (or 3-nitrobenzoic acid itself). This strategic use of the nitro group as a protecting group for the amine functionality is a cornerstone of this synthetic route.

Strategic Approaches to Amide Bond Formation via Amine-Carboxylic Acid Coupling

The formation of the amide bond is a critical transformation in this synthesis. While the direct thermal condensation of a carboxylic acid and an amine is possible, it often requires high temperatures and can be inefficient. encyclopedia.pub Modern synthetic chemistry offers a variety of more controlled and efficient methods for amide bond formation. hepatochem.com

Utilization of Peptide Coupling Reagents in Diamide (B1670390) Synthesis

Peptide coupling reagents are widely used to facilitate amide bond formation under mild conditions by activating the carboxylic acid. bachem.com These reagents are particularly useful in the synthesis of complex molecules like N,N'-1,4-butanediylbis[3-amino-benzamide]. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. uni-kiel.deiris-biotech.de

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are classic reagents for this purpose. fishersci.co.ukpeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and reduce racemization if chiral centers are present. peptide.comnih.gov

Phosphonium salts , such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium/aminium salts , like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), offer high coupling efficiencies and are often preferred for more challenging couplings. iris-biotech.deuniurb.it These reagents typically require the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the acid formed during the reaction. uni-kiel.de

| Coupling Reagent | Abbreviation | Class | Typical Additive | Key Features |

|---|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | HOBt | Cost-effective, insoluble urea (B33335) byproduct. fishersci.co.ukpeptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | HOBt | Water-soluble urea byproduct, easy workup. bachem.comnih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | - | High coupling efficiency, but carcinogenic byproduct. uni-kiel.de |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | - | Safer alternative to BOP with similar reactivity. iris-biotech.de |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium/Aminium Salt | - | Fast reaction rates, widely used. iris-biotech.depeptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium/Aminium Salt | - | Highly reactive, effective for hindered couplings. iris-biotech.denih.gov |

Direct Amidation and Catalyst-Mediated Reactions

Direct amidation methods, which avoid the use of stoichiometric activating agents, are gaining prominence due to their atom economy. encyclopedia.pub Thermal methods, while simple, are often limited to less sensitive substrates. encyclopedia.pub

Catalyst-mediated direct amidation reactions represent a more versatile and milder approach. Various catalysts have been developed to promote the direct condensation of carboxylic acids and amines. Boron-based reagents, such as boric acid and boronic acids, have been shown to be effective catalysts for direct amide formation, often requiring azeotropic removal of water. acs.org

More recently, metal-based catalysts have been explored for this transformation. For instance, titanium(IV) fluoride (B91410) (TiF4) has been reported as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines in refluxing toluene, affording good to excellent yields. rsc.org Niobium pentoxide (Nb2O5) has also been demonstrated as a water- and base-tolerant heterogeneous Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. nih.govacs.org These catalytic methods offer the advantage of generating water as the only byproduct, aligning with the principles of green chemistry. catalyticamidation.info

| Catalyst | Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Boric Acid/Boronic Acids | Azeotropic reflux to remove water | Readily available, metal-free | acs.org |

| Titanium(IV) Fluoride (TiF4) | Refluxing toluene | Effective for a range of substrates | rsc.org |

| Niobium Pentoxide (Nb2O5) | Heterogeneous, high temperature | Water- and base-tolerant, reusable | nih.govacs.org |

Green Chemistry Principles and Sustainable Synthetic Routes for Benzamide (B126) Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comchemmethod.com In the context of synthesizing benzamide derivatives, several green chemistry principles can be applied. jddhs.com

Atom Economy : Direct catalytic amidation methods exhibit high atom economy as they ideally produce only water as a byproduct. encyclopedia.pub

Use of Safer Solvents : The pharmaceutical industry is increasingly moving towards the use of greener solvents, such as water, ethanol (B145695), or supercritical fluids, and minimizing the use of hazardous solvents like chlorinated hydrocarbons. jddhs.com

Catalysis : The use of catalysts, especially heterogeneous and recyclable ones like Nb2O5, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. nih.govcatalyticamidation.info

Energy Efficiency : Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.org

Use of Renewable Feedstocks : While not directly applicable to the core structure of N,N'-1,4-butanediylbis[3-amino-benzamide], the broader field of green chemistry encourages the use of starting materials derived from renewable resources. rjpn.org

By incorporating these principles, the synthesis of benzamide derivatives can be made more environmentally friendly and sustainable.

Preparation of Key Intermediates

The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks.

Synthesis of 3-Aminobenzamide (B1265367) and its Derivatives

The primary intermediate for the benzoyl moiety is 3-aminobenzamide. A common and reliable method for its synthesis involves a two-step process starting from 3-nitrobenzoic acid.

First, 3-nitrobenzoic acid is converted to 3-nitrobenzamide (B147352) . This can be achieved by first converting the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with ammonia. chemicalbook.com

The subsequent and crucial step is the reduction of the nitro group of 3-nitrobenzamide to an amine to yield 3-aminobenzamide. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas is a clean and efficient method. organic-chemistry.org Other reduction systems include metal/acid combinations like tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. organic-chemistry.org The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

The synthesis of N-substituted 3-aminobenzamide derivatives can be achieved by reacting 3-nitrobenzoyl chloride with a primary or secondary amine, followed by the reduction of the nitro group as described above. researchgate.netdovepress.com This approach allows for the introduction of various substituents on the amide nitrogen.

| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H2, Pd/C | Methanol or Ethanol, room temperature to mild heating | Clean reaction, high yield | Requires specialized hydrogenation equipment |

| Fe, HCl | Ethanol/water, reflux | Inexpensive, effective | Acidic conditions, potential for side reactions |

| SnCl2·2H2O | Ethanol, reflux | Milder than Fe/HCl | Stoichiometric tin waste |

| Hydrazine Hydrate, Raney Ni or Pd/C | Ethanol, reflux | Avoids high pressure H2 | Hydrazine is toxic |

Introduction of the 1,4-Butanediamine Linker through Amination Reactions

The central 1,4-butanediamine linker is incorporated into the molecular structure via a double nucleophilic acyl substitution reaction. In this critical step, two equivalents of the 3-nitrobenzoyl chloride precursor react with one equivalent of 1,4-butanediamine. This reaction, often performed under Schotten-Baumann conditions, yields the intermediate compound, N,N'-1,4-butanediylbis[3-nitrobenzamide].

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to prevent side reactions. A non-nucleophilic base, for instance, triethylamine (B128534) (Et₃N) or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the amidation. youtube.com

The final step in this sequence is the simultaneous reduction of the two nitro groups on the N,N'-1,4-butanediylbis[3-nitrobenzamide] intermediate to form the target compound, N,N'-1,4-butanediylbis[3-amino-benzamide]. Catalytic hydrogenation is a highly effective method for this transformation. The reaction typically involves bubbling hydrogen gas (H₂) through a solution of the nitro-compound in a solvent like ethanol or ethyl acetate (B1210297), in the presence of a metal catalyst such as palladium on carbon (Pd/C). google.com This reduction step is generally high-yielding and clean, providing the desired diamine product.

An alternative strategy, known as reductive amination, involves different precursors but achieves a similar outcome. libretexts.org While more commonly used for forming C-N single bonds from carbonyls, variations of this chemistry can be adapted for amide synthesis. However, the nitro-reduction pathway is generally more direct for this specific target molecule.

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of N,N'-1,4-butanediylbis[3-amino-benzamide], careful optimization of several reaction parameters is essential. Each step, from the formation of the acid chloride to the final reduction, presents opportunities for enhancement.

For the amidation reaction, the stoichiometry of the reactants is critical. A precise 2:1 molar ratio of 3-nitrobenzoyl chloride to 1,4-butanediamine is crucial to favor the formation of the desired disubstituted product and minimize the formation of mono-acylated byproducts or polymeric chains. The reaction temperature is another key variable; the addition of the acyl chloride is often performed at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by a period at room temperature or gentle heating to drive the reaction to completion. mdpi.com

In the catalytic hydrogenation step, the choice of catalyst, solvent, hydrogen pressure, and temperature can significantly impact the reaction's efficiency and selectivity. Palladium on carbon is a standard catalyst, but others like platinum oxide may also be employed. The solvent must be chosen to dissolve the nitro-intermediate without interfering with the catalyst's activity. google.com Optimizing these conditions ensures a complete reduction of the nitro groups without causing cleavage of the amide bonds.

The following table summarizes key parameters that are typically optimized for these synthetic steps.

| Parameter | Amidation Step (Acylation) | Reduction Step (Hydrogenation) | Effect on Yield and Purity |

| Stoichiometry | 2:1 ratio of acyl chloride to diamine | N/A (Catalyst loading is key) | Prevents mono-substitution and polymerization. |

| Temperature | 0 °C to room temperature | Room temperature to ~50 °C | Controls reaction rate and minimizes side reactions. |

| Solvent | Aprotic (e.g., DCM, THF) | Polar protic (e.g., Ethanol, Ethyl Acetate) | Affects solubility of reactants and catalyst activity. |

| Base | Non-nucleophilic (e.g., Triethylamine) | N/A | Neutralizes HCl byproduct, preventing protonation of the diamine. |

| Catalyst | N/A | Palladium on Carbon (Pd/C) | Essential for the reduction; loading affects reaction time. |

| Pressure | Atmospheric | 1-5 atm of H₂ | Higher pressure can increase the rate of hydrogenation. |

Advanced Purification Techniques for Multi-Functionalized Compounds

The final product, N,N'-1,4-butanediylbis[3-amino-benzamide], is a multi-functionalized compound containing both amide and aromatic amine groups. These functional groups impart polarity and hydrogen-bonding capabilities, which dictate the purification strategy. Impurities may include unreacted starting materials, mono-acylated byproducts, or products from side reactions. A combination of techniques is often required to achieve high purity. emu.edu.tr

Recrystallization is a fundamental and highly effective method for purifying solid organic compounds. The selection of an appropriate solvent is the most critical aspect of this technique. For a polar molecule like the target compound, a polar solvent such as ethanol, methanol, or a mixture of solvents (e.g., ethanol/water) would likely be effective. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

Column Chromatography is employed when recrystallization alone is insufficient to remove impurities with similar solubility profiles. reachemchemicals.com Given the polar nature of the target compound, a polar stationary phase like silica (B1680970) gel or alumina (B75360) is typically used. The mobile phase would consist of a mixture of polar organic solvents, such as dichloromethane/methanol or ethyl acetate/hexane, with the polarity of the eluent gradually increased to first elute less polar impurities and then the desired product.

Liquid-Liquid Extraction is a useful work-up technique to perform an initial separation of the crude product from water-soluble or acid/base-soluble impurities. nih.gov For instance, after the hydrogenation step, an aqueous wash can remove any remaining inorganic salts before proceeding to other purification methods.

The table below compares these common purification techniques.

| Technique | Principle of Separation | Application for the Target Compound | Advantages and Challenges |

| Recrystallization | Differential solubility at varying temperatures | Primary purification of the solid crude product. | Advantage: Cost-effective, scalable. Challenge: Finding a suitable solvent system. |

| Column Chromatography | Differential partitioning between a stationary and mobile phase | Removal of closely related impurities (e.g., mono-acylated byproduct). | Advantage: High resolution. Challenge: Can be time-consuming and require large solvent volumes. |

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquids | Used during the reaction work-up to remove salts or acidic/basic impurities. | Advantage: Simple and rapid for initial cleanup. Challenge: Not effective for separating structurally similar compounds. |

Through the careful application of these synthetic, optimization, and purification strategies, N,N'-1,4-butanediylbis[3-amino-benzamide] can be produced with high yield and purity, suitable for further research and application.

Advanced Structural Characterization and Spectroscopic Analysis of N,n 1,4 Butanediylbis 3 Amino Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy serves as a cornerstone in the structural determination of N,N'-1,4-butanediylbis[3-amino-benzamide], offering precise insights into the chemical environments of its hydrogen and carbon atoms.

1D NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR spectra provide fundamental information about the different types of protons and carbons present in the molecule. The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the 3-aminobenzamide (B1265367) moieties and the aliphatic protons of the 1,4-butanediyl linker. The integration of these signals confirms the relative number of protons in each environment.

Similarly, the ¹³C NMR spectrum displays unique resonances for each carbon atom, including those in the aromatic rings, the amide carbonyl groups, and the butyl chain. The chemical shifts observed in both ¹H and ¹³C NMR are indicative of the electronic environment surrounding each nucleus, influenced by factors such as shielding and deshielding effects from adjacent functional groups.

Table 1: Hypothetical ¹H NMR Data for N,N'-1,4-Butanediylbis[3-amino-benzamide]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.10 | t | 2H | Ar-H |

| 6.95 | d | 2H | Ar-H |

| 6.80 | s | 2H | Ar-H |

| 6.65 | d | 2H | Ar-H |

| 5.20 | s (br) | 4H | -NH₂ |

| 3.40 | q | 4H | -CH₂-NH- |

| 1.65 | p | 4H | -CH₂-CH₂- |

Table 2: Hypothetical ¹³C NMR Data for N,N'-1,4-Butanediylbis[3-amino-benzamide]

| Chemical Shift (δ, ppm) | Assignment |

| 168.5 | C=O (Amide) |

| 148.0 | Ar-C-NH₂ |

| 135.0 | Ar-C-C=O |

| 129.0 | Ar-CH |

| 118.0 | Ar-CH |

| 116.5 | Ar-CH |

| 115.0 | Ar-CH |

| 39.5 | -CH₂-NH- |

| 27.0 | -CH₂-CH₂- |

2D NMR (COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

To further refine the structural assignment, two-dimensional NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, revealing the connectivity between adjacent protons within the aromatic spin systems and the butyl chain.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H assignments. Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the connection of the butyl chain to the amide nitrogen atoms and for assigning the quaternary carbons in the aromatic rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers valuable information about the functional groups and intermolecular interactions within N,N'-1,4-butanediylbis[3-amino-benzamide].

Identification of Amide and Amine Functional Groups

The IR and Raman spectra prominently feature characteristic vibrational bands that confirm the presence of amide and amine functionalities. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups typically appear in the region of 3400-3200 cm⁻¹. The amide I band, primarily associated with the C=O stretching vibration, is a strong absorption in the IR spectrum, typically observed around 1650 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, is also a characteristic feature.

Table 3: Key IR and Raman Vibrational Bands for N,N'-1,4-Butanediylbis[3-amino-benzamide]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3300-3200 | N-H Stretch | Secondary Amide (-NH-) |

| 1650-1630 | C=O Stretch (Amide I) | Amide |

| 1550-1510 | N-H Bend, C-N Stretch (Amide II) | Amide |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

Probing Hydrogen Bonding Interactions

The positions and shapes of the N-H and C=O stretching bands in the vibrational spectra can provide insights into the extent of hydrogen bonding. Broadening of the N-H stretching bands is often indicative of hydrogen bonding interactions, both intramolecularly and intermolecularly. These interactions play a significant role in the solid-state structure and physical properties of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For N,N'-1,4-butanediylbis[3-amino-benzamide], a high-resolution mass spectrum would confirm its exact molecular mass and elemental composition.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic cleavage patterns. Expected fragmentation pathways would include the cleavage of the amide bonds and the fragmentation of the butyl linker. The resulting fragment ions provide corroborating evidence for the proposed structure. For instance, the observation of a fragment corresponding to the 3-aminobenzoyl cation and a fragment representing the butanediylbis(amine) dication would strongly support the assigned connectivity.

Computational and Theoretical Investigations of N,n 1,4 Butanediylbis 3 Amino Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule at the atomic level.

Density Functional Theory (DFT) for Ground-State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N,N'-1,4-butanediylbis[3-amino-benzamide], a DFT approach would be instrumental in determining its most stable three-dimensional arrangement, known as the ground-state geometry.

The process involves optimizing the molecule's geometry to find the lowest energy conformation. This analysis would provide crucial data on bond lengths, bond angles, and dihedral angles. Such information is foundational for understanding the molecule's stability, reactivity, and interactions with other molecules. The selection of an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) would be a critical first step in ensuring the accuracy of the calculations.

Conformational Analysis of the Flexible Butanediyl Bridge

The 1,4-butanediyl bridge connecting the two 3-amino-benzamide units imparts significant flexibility to the molecule. A thorough conformational analysis would be necessary to identify the various low-energy conformers that can exist. This is typically achieved by systematically rotating the single bonds within the butanediyl chain and calculating the corresponding energy of each conformation.

The results of such an analysis are often visualized in a potential energy surface, which maps the energy of the molecule as a function of its geometry. Identifying the global minimum and other low-energy local minima would provide a detailed picture of the molecule's conformational landscape and the relative populations of different shapes it can adopt at a given temperature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

| Parameter | Description | Significance for N,N'-1,4-butanediylbis[3-amino-benzamide] |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating character of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting character of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and electronic excitability of the molecule. |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time.

Investigation of Dynamic Behavior and Conformational Ensemble in Solution

MD simulations could be used to explore the dynamic behavior of N,N'-1,4-butanediylbis[3-amino-benzamide] in a solvent, such as water or an organic solvent. This would involve simulating the motion of the molecule and the surrounding solvent molecules over a period of time, typically nanoseconds to microseconds.

These simulations would provide a detailed view of the conformational ensemble of the molecule in solution, showing how it flexes and changes shape. It would also allow for the study of intramolecular hydrogen bonding and the interactions between the molecule and the solvent, which are crucial for understanding its solubility and behavior in a biological environment.

Ligand-Receptor Interaction Dynamics (if applicable for specific binding targets)

If N,N'-1,4-butanediylbis[3-amino-benzamide] were identified as a ligand for a specific biological receptor (e.g., a protein or enzyme), MD simulations would be an invaluable tool for studying their interaction. By placing the ligand in the binding site of the receptor and simulating the system's dynamics, researchers could investigate the stability of the binding pose, identify key interacting amino acid residues, and calculate the binding free energy.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or computational studies on the spectroscopic parameters of Benzamide (B126), N,N'-1,4-butanediylbis[3-amino-]. While research exists on structurally related benzamide derivatives and compounds containing the 1,4-butanediamine linker, detailed theoretical predictions and their validation against experimental spectroscopic data for this particular molecule are not publicly available.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting a range of spectroscopic parameters. Such theoretical investigations would typically involve:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.

Vibrational Frequency Calculations: Predicting the infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the corresponding functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations: Predicting the ¹H and ¹³C NMR spectra, which are crucial for structural elucidation.

Electronic Transition Calculations: Using methods like Time-Dependent DFT (TD-DFT) to predict the UV-Visible absorption spectrum, providing insights into the electronic structure and chromophores.

For a molecule like Benzamide, N,N'-1,4-butanediylbis[3-amino-, a comparative analysis between predicted and experimentally obtained spectra would be invaluable for confirming its synthesized structure and understanding its spectroscopic properties. For instance, in studies of similar molecules, researchers often find a strong correlation between DFT-calculated and experimental vibrational frequencies and NMR chemical shifts, although minor deviations can occur due to solvent effects and the specific computational methods employed.

Without dedicated research on Benzamide, N,N'-1,4-butanediylbis[3-amino-, it is not possible to present a detailed analysis and data tables comparing its theoretical and experimental spectroscopic parameters. The generation of such data would necessitate novel synthesis, experimental characterization (FTIR, NMR, UV-Vis), and accompanying computational studies for this specific compound.

Exploration of Supramolecular Chemistry with N,n 1,4 Butanediylbis 3 Amino Benzamide

Investigation of Non-Covalent Interactions

The specific arrangement of functional groups in N,N'-1,4-butanediylbis[3-amino-benzamide] allows for a variety of non-covalent interactions that dictate its self-assembly and recognition properties. These interactions can be both intramolecular, influencing the conformation of a single molecule, and intermolecular, driving the formation of larger, ordered structures.

Hydrogen bonds are among the most critical directional forces in supramolecular chemistry. The presence of multiple hydrogen bond donors (N-H groups of the amides and amines) and acceptors (C=O oxygen of the amides and the nitrogen of the amines) in the molecule allows for the formation of complex and robust networks.

Amide-Amide Interactions: The secondary amide groups (-CONH-) are classic motifs for forming strong and directional hydrogen bonds. Intermolecular N-H···O=C interactions between the amide groups of adjacent molecules can lead to the formation of one-dimensional chains or two-dimensional sheet-like structures. This type of interaction is fundamental in peptide and protein structures and plays a significant role in the solid-state packing of benzamide (B126) derivatives.

Amide-Amine Interactions: The primary amino groups (-NH₂) at the 3-position of the benzene (B151609) rings introduce additional possibilities for hydrogen bonding. The amine N-H can act as a donor to the amide carbonyl oxygen (N-H···O=C), while the amine nitrogen's lone pair can act as an acceptor for the amide N-H proton (N-H···N). These interactions can serve to link the primary amide-amide assemblies into more complex three-dimensional architectures. Theoretical studies on related molecules like 3-amino-4-methoxy benzamide have shown the possibility of such intramolecular hydrogen bonding, which influences molecular conformation and electronic properties. ias.ac.in

The interplay of these hydrogen bonding motifs is crucial in determining the final solid-state structure and can also lead to aggregation in solution.

| Interaction Type | Donor Group | Acceptor Group | Potential Network Formed |

| Amide-Amide | Amide N-H | Amide C=O | 1D Chains, 2D Sheets |

| Amide-Amine | Amide N-H | Amine N | Cross-linking between chains |

| Amine N-H | Amide C=O | Cross-linking between chains | |

| Amine-Amine | Amine N-H | Amine N | 3D Network formation |

The two phenyl rings within the N,N'-1,4-butanediylbis[3-amino-benzamide] structure provide sites for aromatic π-π stacking interactions. mdpi.com This non-covalent force arises from the electrostatic interaction between the electron-rich π-systems of aromatic rings. These interactions can occur in several geometries, including face-to-face and offset (or slipped-stack) arrangements. In the solid state, π-π stacking often works in concert with hydrogen bonding to direct the formation of highly ordered crystalline lattices. These interactions are crucial in stabilizing structures by holding the aromatic portions of the molecules in close proximity, typically at distances of 3.5–3.8 Å. mdpi.com

The four-carbon alkyl chain, or butanediyl spacer, connecting the two benzamide units introduces flexibility into the molecule. This spacer primarily engages in weaker, non-directional van der Waals forces and hydrophobic interactions. The conformational freedom of the butane (B89635) linker allows the molecule to adopt various shapes, from a fully extended conformation to a folded one, which is critical for its function in molecular recognition. In an aqueous environment, the hydrophobic nature of the alkyl chain can drive aggregation to minimize contact with water, while in the solid state, it influences the packing efficiency by filling voids between the more rigid aromatic and amide components.

Molecular Recognition and Host-Guest Chemistry

The defined arrangement of binding sites and the conformational flexibility of N,N'-1,4-butanediylbis[3-amino-benzamide] make it an excellent candidate for applications in molecular recognition and as a foundational component for more complex host systems.

The molecule itself can be considered a "ditopic" building block, meaning it has two distinct binding regions. This feature is highly valuable in the synthesis of both acyclic (cleft-like) and macrocyclic receptors.

Acyclic Receptors: In its open-chain form, the molecule can act as a flexible receptor for guest species that can bind simultaneously to both benzamide units. The flexible spacer allows the receptor to adapt its conformation to optimize binding with a guest molecule.

Macrocyclic Receptors: More advanced receptors can be synthesized by linking two or more N,N'-1,4-butanediylbis[3-amino-benzamide] units together with additional spacers. For instance, reacting the terminal amino groups with a dicarboxylic acid under high-dilution conditions could yield a macrocyclic structure. Such macrocycles create a pre-organized cavity lined with hydrogen-bonding groups (the amide N-H) and aromatic surfaces, making them highly effective hosts for various guests. The synthesis of macrocyclic structures from amino acid and aromatic spacer components has been a successful strategy in creating receptors for peptides and other substrates.

The diverse array of donor atoms makes receptors derived from N,N'-1,4-butanediylbis[3-amino-benzamide] suitable for binding both cations and anions.

Complexation with Metal Ions: The amide carbonyl oxygens and the amino nitrogens are potential coordination sites for metal ions. Ligands incorporating amide and amine functionalities are known to form stable complexes with a wide range of transition metals and lanthanides. soton.ac.uk The two benzamide units can work cooperatively to chelate a single metal ion, or in larger assemblies, create a binding pocket suitable for encapsulating metal centers. The specific coordination mode would depend on the metal ion's size, charge, and preferred coordination geometry. nih.gov

Complexation with Anions: The amide N-H groups are excellent hydrogen-bond donors for the recognition of anions. When incorporated into a macrocyclic framework, these N-H groups can be oriented into a cavity, creating a highly effective and selective binding site for anions such as chloride (Cl⁻), acetate (B1210297) (CH₃COO⁻), or dihydrogen phosphate (B84403) (H₂PO₄⁻). The binding strength and selectivity are often dictated by the geometric complementarity between the host's cavity and the anion's shape, as demonstrated in studies with other synthetic macrocyclic receptors. soton.ac.uk

To illustrate the potential for selective anion recognition, the following table presents hypothetical association constants (Kₐ) for a macrocyclic receptor derived from N,N'-1,4-butanediylbis[3-amino-benzamide].

| Anion Guest | Shape | Hypothetical Association Constant (Kₐ) in DMSO [M⁻¹] |

| Chloride (Cl⁻) | Spherical | 1,500 |

| Acetate (CH₃COO⁻) | Trigonal Planar | 12,000 |

| Dihydrogen Phosphate (H₂PO₄⁻) | Tetrahedral | 25,000 |

This hypothetical data demonstrates how the pre-organized cavity of such a receptor could show a preference for anions capable of forming multiple hydrogen bonds in a specific geometry, such as the tetrahedral phosphate.

Table of Mentioned Compounds

| Trivial Name | Systematic Name |

| N,N'-1,4-Butanediylbis[3-amino-benzamide] | N,N'-(Butane-1,4-diyl)bis(3-aminobenzamide) |

| 3-amino-4-methoxy benzamide | 3-Amino-4-methoxybenzamide |

| Chloride | Chloride |

| Acetate | Acetate |

| Dihydrogen Phosphate | Dihydrogen Phosphate |

Binding Stoichiometry and Association Constant Determination

A comprehensive search for studies determining the binding stoichiometry and association constants of N,N'-1,4-butanediylbis[3-amino-benzamide] with various guest molecules (e.g., ions, neutral molecules) did not yield any results. Typically, techniques such as UV-Vis, fluorescence, or NMR spectroscopy titrations would be employed to elucidate these parameters. The data from such experiments are crucial for understanding the strength and nature of intermolecular interactions. In the absence of such studies for the target compound, no data tables or detailed findings can be presented.

Self-Assembly and Self-Organization Phenomena

Similarly, the investigation into the self-assembly and self-organization properties of N,N'-1,4-butanediylbis[3-amino-benzamide] yielded no specific information. The following subsections remain unaddressed due to the lack of available research.

Formation of Ordered Structures in Solution (e.g., Hydrogels, Micelles)

No literature was found describing the ability of N,N'-1,4-butanediylbis[3-amino-benzamide] to form ordered structures such as hydrogels or micelles in solution. The formation of such structures is highly dependent on the balance of hydrophilic and hydrophobic interactions, as well as the specific geometry of the molecule, which has not been characterized in the context of self-assembly for this compound.

Supramolecular Polymerization and Hierarchical Assembly

There are no reports on the supramolecular polymerization or hierarchical assembly of N,N'-1,4-butanediylbis[3-amino-benzamide]. Research on other bis-benzamide systems suggests that hydrogen bonding between the amide groups could potentially lead to the formation of one-dimensional supramolecular polymers. However, without experimental evidence, this remains a hypothesis.

Directed Self-Assembly on Surfaces

The directed self-assembly of N,N'-1,4-butanediylbis[3-amino-benzamide] on various surfaces is an area that has not been explored in the available scientific literature. Such studies, typically investigated using techniques like scanning tunneling microscopy (STM) or atomic force microscopy (AFM), are essential for the development of functional surfaces and nanomaterials.

Coordination Chemistry and Metal Complexation of N,n 1,4 Butanediylbis 3 Amino Benzamide

Ligand Design Principles and Denticity Considerations (Theoretical)

While no experimental data exists for Benzamide (B126), N,N'-1,4-butanediylbis[3-amino-], we can theorize on its potential as a ligand based on its constituent functional groups.

The Role of Amide and Amine Nitrogen Atoms as Donor Sites

The ligand possesses two types of nitrogen donor atoms: the amino nitrogens of the 3-aminobenzoyl groups and the amide nitrogens. The primary amine groups are expected to be strong sigma-donors, readily coordinating to metal centers. The amide nitrogen atoms, due to the delocalization of their lone pair of electrons with the adjacent carbonyl group, are generally weaker donors. However, coordination through the amide nitrogen, or more commonly the amide oxygen, is well-documented and could lead to diverse coordination geometries. The relative involvement of these donor sites would likely depend on the nature of the metal ion, the solvent system, and the reaction conditions.

Synthesis and Characterization of Transition Metal Complexes (Hypothetical)

The synthesis of transition metal complexes with Benzamide, N,N'-1,4-butanediylbis[3-amino-] would likely involve the reaction of the ligand with various metal salts in a suitable solvent. The choice of metal (e.g., copper, nickel, cobalt, zinc) and counter-ion would influence the structure and properties of the resulting complexes.

Mononuclear and Polynuclear Complexes

Depending on the molar ratio of ligand to metal, the solvent, and the coordination geometry of the metal ion, both mononuclear and polynuclear complexes could theoretically be formed. A 1:1 metal-to-ligand ratio might favor the formation of a mononuclear complex, especially with metals that prefer a four-coordinate or six-coordinate geometry where the ligand can act as a tetradentate or hexadentate chelating agent. In contrast, using a different stoichiometry or metals that favor bridging ligands could lead to the formation of polynuclear species.

Spectroscopic (UV-Vis, EPR), Magnetic, and Electrochemical Studies of Metal-N,N'-1,4-Butanediylbis[3-amino-benzamide] Adducts

Once synthesized, these hypothetical complexes would be characterized by a suite of analytical techniques.

| Technique | Expected Information |

| UV-Vis Spectroscopy | Provide information about the electronic transitions within the complex, confirming coordination and giving insights into the geometry around the metal center. |

| EPR Spectroscopy | For paramagnetic metal complexes (e.g., Cu(II), Mn(II)), this technique would be used to probe the electronic environment of the metal ion. |

| Magnetic Susceptibility | Determine the magnetic properties of the complexes, which can help in deducing the oxidation state and spin state of the metal ion. |

| Electrochemical Studies | Techniques like cyclic voltammetry could be employed to study the redox properties of the metal complexes. |

Applications in Catalysis (Speculative)

Metal complexes often exhibit catalytic activity, and complexes of Benzamide, N,N'-1,4-butanediylbis[3-amino-] could potentially be explored as catalysts in various organic transformations. The specific application would depend on the choice of the central metal ion. For instance, copper complexes are known to catalyze oxidation reactions, while palladium complexes are widely used in cross-coupling reactions. The ligand's structure could influence the catalyst's activity, selectivity, and stability.

Design of Homogeneous and Heterogeneous Catalysts

The design of catalysts based on N,N'-1,4-butanediylbis[3-amino-benzamide] can be approached from both homogeneous and heterogeneous perspectives. The ligand's flexible butanediyl tether and multiple coordination sites (from the amide oxygens and nitrogens, as well as the amino groups) allow for the formation of stable complexes with a variety of metal centers.

Homogeneous Catalysts:

In the realm of homogeneous catalysis, the ligand can coordinate with transition metals to form soluble, catalytically active complexes. The design of such catalysts would involve the reaction of the ligand with a suitable metal precursor. The choice of metal would be dictated by the target reaction. For instance, lanthanide metal complexes with bis(amidate) ligands have demonstrated catalytic activity in the addition of amines to carbodiimides. rsc.org It is plausible that lanthanide complexes of N,N'-1,4-butanediylbis[3-amino-benzamide] could also catalyze similar transformations.

The amino groups on the benzamide rings could also serve as additional coordination sites or be functionalized further to tune the electronic and steric properties of the resulting metal complex. This tunability is a key aspect in the rational design of homogeneous catalysts.

Below is a hypothetical data table illustrating the potential catalytic performance of a homogeneous catalyst derived from N,N'-1,4-butanediylbis[3-amino-benzamide] in a model reaction, based on findings for similar bis(amidate) systems. rsc.org

Table 1: Hypothetical Catalytic Activity of a Lanthanide Complex of N,N'-1,4-Butanediylbis[3-amino-benzamide] in Guanylation Reaction

| Entry | Amine | Carbodiimide | Product | Yield (%) |

| 1 | Aniline | N,N'-Diisopropylcarbodiimide | 1,2,3-Triphenylguanidine | 92 |

| 2 | 4-Methylaniline | N,N'-Diisopropylcarbodiimide | 1-(4-Methylphenyl)-2,3-diisopropylguanidine | 95 |

| 3 | 4-Methoxyaniline | N,N'-Dicyclohexylcarbodiimide | 1-(4-Methoxyphenyl)-2,3-dicyclohexylguanidine | 88 |

| 4 | Benzylamine | N,N'-Diisopropylcarbodiimide | 1-Benzyl-2,3-diisopropylguanidine | 90 |

Heterogeneous Catalysts:

For the development of heterogeneous catalysts, the N,N'-1,4-butanediylbis[3-amino-benzamide] ligand could be immobilized on a solid support. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

One common strategy for immobilization is the covalent attachment of the ligand to a support material such as silica (B1680970), alumina (B75360), or a polymer resin. The amino groups on the benzamide rings provide convenient handles for such covalent linkage. For instance, the ligand could be anchored to a support, followed by metallation to generate the active catalytic sites. This method of tethering a ligand to a support has been successfully employed for various catalytic systems. researchgate.net

Another approach is the synthesis of a metal-organic framework (MOF) using the ligand as an organic linker. The porous nature of MOFs would allow for substrate access to the catalytically active metal centers integrated within the framework.

The performance of such a hypothetical heterogeneous catalyst is illustrated in the table below.

Table 2: Hypothetical Performance of an Immobilized Palladium Complex of N,N'-1,4-Butanediylbis[3-amino-benzamide] in a Suzuki Coupling Reaction

| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) | Catalyst Reusability (up to 5 cycles) |

| 1 | Iodobenzene | Phenylboronic acid | Biphenyl | 98 | 95% yield in 5th cycle |

| 2 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 96 | 93% yield in 5th cycle |

| 3 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-nitrobiphenyl | 92 | 89% yield in 5th cycle |

| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 94 | 91% yield in 5th cycle |

Investigations into Catalytic Mechanisms and Selectivity

The investigation of catalytic mechanisms is crucial for optimizing catalyst performance and selectivity. For catalysts derived from N,N'-1,4-butanediylbis[3-amino-benzamide], several mechanistic pathways can be envisaged depending on the nature of the metal center and the reaction conditions.

Mechanistic Considerations for Homogeneous Catalysis:

In homogeneous catalysis, the flexible nature of the butanediyl linker could allow the ligand to adopt various coordination modes, which in turn could influence the catalytic activity and selectivity. For example, the ligand could act as a tetradentate chelator, binding a single metal center through the two amide oxygens and two amino nitrogens. Alternatively, it could bridge two metal centers, forming a bimetallic complex.

The electronic properties of the ligand can also play a significant role. The aminobenzamide moieties are known to be redox-active in some contexts, meaning the ligand itself can participate in electron transfer processes during the catalytic cycle. This has been observed in complexes with bis(amidophenyl)amine ligands, which are involved in multi-electron catalysis. emory.edu A plausible catalytic cycle involving a redox-active ligand could involve the ligand being oxidized or reduced in concert with the metal center to facilitate substrate activation.

Selectivity:

The selectivity of a catalyst is often governed by the steric and electronic environment around the active site. The substituents on the benzamide rings and the geometry of the metal complex would play a crucial role in determining the selectivity of the catalyzed reaction. For instance, in asymmetric catalysis, chiral versions of the ligand could be synthesized to induce enantioselectivity.

Investigations into Heterogeneous Catalysis Mechanisms:

For heterogeneous catalysts, the mechanism would also depend on the nature of the support and the method of immobilization. The accessibility of the active sites within the pores of a support material would be a key factor. Spectroscopic techniques such as X-ray photoelectron spectroscopy (XPS) and extended X-ray absorption fine structure (EXAFS) could be employed to characterize the active species on the support surface and to probe the coordination environment of the metal centers during the reaction.

Leaching of the metal complex from the support is a common issue in heterogeneous catalysis. Studies on the stability of the immobilized catalyst and the potential for metal leaching would be essential to confirm the truly heterogeneous nature of the catalysis.

Derivatization and Material Science Applications of N,n 1,4 Butanediylbis 3 Amino Benzamide

Chemical Modification of Amine and Amide Functionalities

The presence of both amine and amide groups in N,N'-1,4-butanediylbis[3-amino-benzamide] allows for a range of chemical modifications. The primary aromatic amine groups are particularly reactive and can undergo various transformations, while the amide linkages also offer possibilities for modification, albeit under different reaction conditions.

Alkylation: N-alkylation of the primary amine groups can be achieved using various alkylating agents, such as alkyl halides. nih.gov This reaction introduces alkyl substituents onto the nitrogen atoms, modifying the steric and electronic properties of the molecule. The reaction of primary amides with alcohols has also been explored as a method for N-alkylation. nih.gov It is important to control the reaction conditions to avoid over-alkylation and the formation of quaternary ammonium (B1175870) salts. Selective mono-alkylation can be challenging but is achievable under specific conditions. researchgate.net

Sulfonylation: The primary amine groups can also undergo sulfonylation by reacting with sulfonyl chlorides in the presence of a base. This reaction results in the formation of sulfonamides, which are known for their diverse chemical and biological activities. While specific data on the sulfonylation of N,N'-1,4-butanediylbis[3-amino-benzamide] is scarce, the general principles of sulfonamide synthesis are well-established. researchgate.net

A summary of these potential derivatization reactions is presented in the table below.

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acyl chloride/anhydride | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

The primary amine functionalities of N,N'-1,4-butanediylbis[3-amino-benzamide] can react with aldehydes or ketones to form Schiff bases, which contain an imine (-C=N-) group. nih.govjocpr.commdpi.com This condensation reaction is typically reversible and acid-catalyzed. mdpi.com Schiff bases are versatile intermediates and have been used in various applications, including coordination chemistry and the synthesis of biologically active compounds. nih.govjocpr.com The reaction of N,N'-1,4-butanediylbis[3-amino-benzamide] with a dialdehyde (B1249045) could lead to the formation of macrocyclic structures or polymeric materials.

The general reaction for Schiff base formation is as follows: R-NH₂ + R'-CHO ⇌ R-N=CH-R' + H₂O

The difunctional nature of N,N'-1,4-butanediylbis[3-amino-benzamide], with its two primary amine groups, makes it an excellent monomer for polymerization reactions. Specifically, it can be used in polycondensation reactions to produce a variety of high-performance polymers.

Advanced Material Precursors

The unique structure of N,N'-1,4-butanediylbis[3-amino-benzamide] makes it a promising precursor for the synthesis of advanced materials with ordered and functional structures.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. nih.gov They are synthesized from organic building blocks linked by strong covalent bonds. nih.gov Diamine-containing molecules are commonly used as linkers in the synthesis of imine-linked COFs. nih.gov Although direct synthesis of COFs using N,N'-1,4-butanediylbis[3-amino-benzamide] has not been extensively reported, its structure suggests it could serve as a flexible linker in the formation of 2D or 3D COF structures. The reaction with multifunctional aldehydes would lead to the formation of a porous, crystalline network. The flexibility of the butanediyl chain could impart unique properties to the resulting COF, such as hierarchical porosity or dynamic behavior.

Polyamides: N,N'-1,4-butanediylbis[3-amino-benzamide] can be used as a diamine monomer in polycondensation reactions with diacyl chlorides to synthesize novel polyamides. mdpi.comresearchgate.net Aromatic polyamides, also known as aramids, are a class of high-performance polymers with excellent thermal stability and mechanical properties. mdpi.com The incorporation of the flexible butanediyl spacer and the pre-existing amide linkages from the monomer into the polymer backbone could influence the solubility, processability, and final properties of the resulting polyamide. For instance, it might lead to polymers with improved flexibility compared to fully aromatic polyamides.

Polyimides: Polyimides are another class of high-performance polymers known for their exceptional thermal and chemical resistance. researchgate.net They are typically synthesized in a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. researchgate.net N,N'-1,4-butanediylbis[3-amino-benzamide] could potentially be used as the diamine component in this synthesis. The resulting polyimide would feature a unique combination of rigid aromatic imide rings and flexible aliphatic and amide segments, which could lead to materials with a desirable balance of properties, such as high thermal stability coupled with good processability.

The table below summarizes the potential polymer types that can be synthesized from N,N'-1,4-butanediylbis[3-amino-benzamide].

| Polymer Type | Co-monomer | Key Properties |

| Polyamide | Diacyl chloride | High strength, thermal stability |

| Polyimide | Dianhydride | Excellent thermal and chemical resistance |

| Covalent Organic Framework | Multifunctional aldehyde | Porosity, crystallinity, high surface area |

Cross-linking Agents in Polymer Chemistry

There is currently no available scientific literature detailing the use of N,N'-1,4-butanediylbis[3-amino-benzamide] as a cross-linking agent in polymer chemistry. Cross-linking is a critical process for modifying the properties of polymers, leading to enhanced strength, thermal stability, and chemical resistance. Typically, molecules used as cross-linking agents possess at least two reactive functional groups that can form covalent bonds with polymer chains.

Theoretically, the two primary amino groups on the N,N'-1,4-butanediylbis[3-amino-benzamide] molecule could react with various functional groups on polymer backbones, such as epoxides, isocyanates, or carboxylic acid derivatives, to form a cross-linked network. However, no studies have been published that demonstrate or characterize this potential application.

Table 7.3.1: Potential Reactive Moieties for Cross-linking with N,N'-1,4-Butanediylbis[3-amino-benzamide]

| Polymer Functional Group | Potential Cross-linking Reaction | Resulting Linkage |

|---|---|---|

| Epoxide | Nucleophilic ring-opening | β-hydroxyamine |

| Isocyanate | Nucleophilic addition | Urea (B33335) |

| Acyl chloride | Nucleophilic acyl substitution | Amide |

Note: This table is theoretical and not based on published experimental data for N,N'-1,4-butanediylbis[3-amino-benzamide].

Self-Assembled Nanostructures and Soft Materials

No research has been found that investigates the self-assembly of N,N'-1,4-butanediylbis[3-amino-benzamide] to form nanostructures or soft materials. The formation of such structures is typically driven by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The presence of amide groups and aromatic rings in N,N'-1,4-butanediylbis[3-amino-benzamide] suggests a theoretical capacity for forming self-assembled architectures.

For instance, the amide groups can act as both hydrogen bond donors and acceptors, potentially leading to the formation of one-dimensional tapes or two-dimensional sheets. The aromatic rings could further stabilize such assemblies through π-π stacking interactions. However, without experimental evidence, the specific conditions under which this molecule might self-assemble and the morphology of the resulting nanostructures remain unknown.

Table 7.4.1: Potential Non-Covalent Interactions for Self-Assembly

| Interaction Type | Molecular Feature in N,N'-1,4-Butanediylbis[3-amino-benzamide] | Potential Contribution to Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Amino N-H (donor) | Directional interactions leading to ordered structures |

| π-π Stacking | Benzene (B151609) rings | Stabilization of stacked aromatic cores |

Note: This table is based on general principles of supramolecular chemistry and does not reflect specific experimental findings for N,N'-1,4-butanediylbis[3-amino-benzamide].

Investigation of Biochemical Interactions and Enzyme Modulation by N,N'-1,4-Butanediylbis[3-amino-benzamide]

Following a comprehensive search of available scientific literature, it has been determined that there is no specific information published on the chemical compound "Benzamide, N,N'-1,4-butanediylbis[3-amino-". Consequently, it is not possible to provide an article detailing its biochemical interactions and enzyme modulation according to the requested outline.

The conducted searches for the synthesis, biological activity, structure-activity relationships, and enzyme inhibition studies of this specific molecule did not yield any relevant results. While research exists for the related monomer, 3-aminobenzamide (B1265367), and for other bis-benzamide compounds with different chemical structures and biological targets, this information does not pertain to "Benzamide, N,N'-1,4-butanediylbis[3-amino-" and therefore cannot be used to generate the requested scientifically accurate article.

The specific sections and subsections of the requested article outline, including:

Investigation of Biochemical Interactions and Enzyme Modulation by N,n 1,4 Butanediylbis 3 Amino Benzamide

Cell-Based Assays for Cellular Pathway Modulation

remain unaddressed due to the absence of data for the specified compound.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the information required to construct the requested article.

Analysis of Compound Effects on Cellular Processes (e.g., signal transduction)

No studies detailing the effects of N,N'-1,4-Butanediylbis[3-amino-benzamide] on cellular signal transduction or other cellular processes have been identified.

Evaluation of Interactions with Specific Biomolecules (e.g., DNA, proteins)

There is no available research on the interactions of N,N'-1,4-Butanediylbis[3-amino-benzamide] with biomolecules such as DNA or specific proteins.

Chemoinformatics and Molecular Docking Studies with Biological Targets

No chemoinformatics analyses or molecular docking studies for N,N'-1,4-Butanediylbis[3-amino-benzamide] have been found in the surveyed literature.

Future Perspectives and Emerging Research Avenues for N,n 1,4 Butanediylbis 3 Amino Benzamide

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing molecular design by accelerating the discovery of molecules with desired properties. epfl.chplasticsengineering.org For N,N'-1,4-butanediylbis[3-amino-benzamide], these computational tools can guide the design of new derivatives with enhanced functionalities.

Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can explore a vast chemical space to propose novel analogues. plasticsengineering.orgijpsjournal.com By training these models on datasets of known compounds with specific properties (e.g., binding affinity, solubility, thermal stability), it is possible to generate new molecular structures based on the N,N'-1,4-butanediylbis[3-amino-benzamide] scaffold that are optimized for a particular application. preprints.org

Furthermore, quantitative structure-activity relationship (QSAR) models, powered by machine learning algorithms, can predict the properties of hypothetical derivatives before their synthesis. nih.gov This "in silico" screening process significantly reduces the time and cost associated with experimental trial-and-error. frontiersin.org For instance, AI can predict how modifications to the butyl chain length or the substitution pattern on the aromatic rings will affect the compound's self-assembly behavior or its interaction with biological targets. preprints.orgameslab.gov

Table 1: Illustrative Machine Learning Model for Property Prediction of N,N'-1,4-Butanediylbis[3-amino-benzamide] Derivatives

| Molecular Descriptor (Input) | Predicted Property (Output) | Potential Application |

| Number of Hydrogen Bond Donors/Acceptors | Binding Affinity (K D ) | Biosensing, Drug Delivery |

| Molecular Weight & Polar Surface Area | Aqueous Solubility (logS) | Material Processability |

| Aromatic Ring Count & Substituents | Thermal Stability (T d ) | High-Performance Polymers |

| Chain Flexibility & Conformation Energy | Self-Assembly Propensity | Supramolecular Materials |

This table is illustrative, demonstrating the types of predictions that could be enabled by AI/ML models for designing novel compounds based on the core structure.

Development of Novel Biosensing Platforms Based on Supramolecular Interactions

The amide groups within N,N'-1,4-butanediylbis[3-amino-benzamide] are capable of forming strong, directional hydrogen bonds. mdpi.comdntb.gov.ua This feature, combined with the flexibility of the butyl linker, makes the molecule an excellent building block for creating ordered supramolecular assemblies. rsc.org These self-assembling properties can be harnessed to develop highly sensitive and selective biosensing platforms.

The fundamental principle would involve the formation of a stable supramolecular network by the compound, which could be disrupted or altered by the presence of a specific analyte (e.g., a protein, nucleic acid, or small molecule). This interaction could be designed to produce a detectable signal, such as a change in fluorescence, color, or electrochemical response. The two amino groups provide convenient handles for attaching reporter molecules or recognition elements to enhance specificity.

Research on hydrogen-bonded aromatic amide macrocycles has demonstrated their capacity for molecular recognition and the formation of ion channels. rsc.org Similarly, the intermolecular hydrogen bonds between polyamide chains are crucial for their structural integrity and can be modulated by external factors. researchgate.netresearchgate.netmdpi.com By analogy, arrays of N,N'-1,4-butanediylbis[3-amino-benzamide] could be engineered to bind with target biomolecules, leveraging the cooperative nature of multiple hydrogen bonds to achieve high affinity and selectivity.

Table 2: Potential Supramolecular Systems for Biosensing Applications

| Supramolecular Assembly | Analyte | Detection Principle |

| 1D Nanofibers | Specific DNA sequence | Intercalation-induced fluorescence quenching |

| 2D Nanosheets | Enzyme (e.g., kinase) | Phosphorylation-induced sheet disassembly |

| Vesicular Aggregates | pH change / Protons | pH-triggered vesicle rupture and cargo release |

| Host-Guest Complex | Small molecule (e.g., glucose) | Competitive binding with a fluorescent dye |

Exploration of Photoresponsive and Redox-Active Derivatives

Introducing stimuli-responsive moieties onto the N,N'-1,4-butanediylbis[3-amino-benzamide] scaffold could lead to the development of "smart" materials that change their properties in response to external signals like light or changes in redox potential.

Photoresponsive Derivatives: By chemically modifying the benzamide (B126) units with photochromic groups, such as azobenzene (B91143) or spiropyran, it is possible to create molecules that undergo reversible isomerization upon irradiation with specific wavelengths of light. nih.govmdpi.commdpi.com This photo-switching behavior can be used to control the molecule's shape, polarity, and ability to self-assemble. researchgate.netmdpi.com For instance, a trans-to-cis isomerization of an appended azobenzene unit could induce a significant conformational change in the molecule, potentially triggering the disassembly of a supramolecular structure or altering its binding properties. mdpi.com Such systems have potential applications in optical data storage, light-controlled drug delivery, and photolithography. nih.gov

Redox-Active Derivatives: The incorporation of redox-active groups, such as ferrocene (B1249389) or quinone, or the utilization of disulfide linkages, could render the molecule sensitive to oxidation and reduction. acs.orgnih.gov Aromatic oligoamides have been shown to undergo significant structural transformations, such as switching between helical and duplex structures, upon the cleavage of a disulfide bond. acs.orgnih.gov Applying this concept, N,N'-1,4-butanediylbis[3-amino-benzamide] derivatives could be designed to assemble or disassemble in response to a redox trigger. This functionality is highly relevant for creating controlled-release systems for drugs or catalysts, as well as for developing materials that can change their mechanical properties on demand. rsc.orgresearchgate.net

Multifunctional Material Design Incorporating N,N'-1,4-Butanediylbis[3-amino-benzamide]

The unique combination of rigid aromatic units and a flexible aliphatic linker makes N,N'-1,4-butanediylbis[3-amino-benzamide] an ideal candidate for use as a monomer or a multifunctional cross-linker in polymer chemistry. google.comrsc.org Its incorporation into polymer backbones can impart a desirable balance of mechanical strength and processability. mdpi.com

When used as a monomer in polycondensation reactions with diacid chlorides or dianhydrides, it could lead to the formation of novel polyamides or poly(amide-imide)s. google.com The flexible butyl segment could enhance the solubility and lower the glass transition temperature of otherwise rigid aromatic polymers, making them easier to process. nih.gov At the same time, the amide groups would ensure strong inter-chain hydrogen bonding, contributing to high thermal stability and mechanical strength, which are characteristic of high-performance materials like aramids. mdpi.comyoutube.com

Furthermore, the two primary amino groups on the phenyl rings can be used as reactive sites for grafting side chains or for cross-linking polymer networks. This could lead to the creation of functional materials such as shape-memory polymers, flexible aerogels, or membranes with controlled porosity. google.comnih.gov The ability to tune the density of hydrogen bonds and the degree of flexibility would allow for the precise engineering of material properties. rsc.orgspringernature.com

Advanced Mechanistic Studies at the Single-Molecule Level